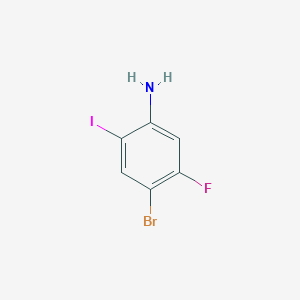

4-Bromo-5-fluoro-2-iodoaniline

Description

Significance of Halogenated Anilines in Contemporary Chemical Science

Halogenated anilines are aromatic amines that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. This class of compounds is of paramount importance in modern chemical science for several reasons. The presence of halogens significantly influences the reactivity and properties of the aniline (B41778) molecule. nih.govnih.gov Halogenation can enhance the biological activity of organic compounds, a strategy often employed in medicinal chemistry to improve potency against resistant pathogens. nih.gov

From a synthetic perspective, the halogen atoms serve as versatile functional handles. They are crucial for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net The regioselective introduction of halogens into an aniline ring is a key challenge and an area of active research, as classical electrophilic halogenation methods can often lead to a lack of selectivity with electron-rich substrates like anilines. nih.gov

Furthermore, halogenated anilines are found in a diverse range of applications, from pharmaceuticals and agrochemicals to materials science. researchgate.net They are precursors to dyes, antioxidants, and polymers with unique optical and physical properties. nih.govccsenet.org The ability of the amino group to form hydrogen bonds also makes them important in supramolecular chemistry. nih.gov Some halogenated anilines have even been identified as natural products, biosynthesized by marine organisms. researchgate.netrsc.org

Overview of 4-Bromo-5-fluoro-2-iodoaniline as a Multifunctional Scaffold in Organic Chemistry

This compound is a triply halogenated aniline derivative with the chemical formula C₆H₄BrFIN. synquestlabs.com This compound is a solid at room temperature and is characterized by the presence of three different halogen atoms—bromine, fluorine, and iodine—at specific positions on the aniline ring. synquestlabs.comfluorochem.co.uk This unique substitution pattern makes it a highly valuable and multifunctional scaffold in organic synthesis.

The distinct reactivity of each halogen atom allows for selective and sequential chemical transformations. The iodine atom is the most reactive towards common cross-coupling reactions, followed by bromine, while the fluorine atom is generally the least reactive under these conditions but can participate in nucleophilic aromatic substitution. ossila.com This differential reactivity enables chemists to introduce various substituents at specific positions on the aromatic ring in a controlled manner, making it an ideal building block for creating complex molecular architectures. ossila.comchemshuttle.com

Scope and Research Imperatives for this compound

The primary research interest in this compound lies in its utility as a versatile intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. chemshuttle.combldpharm.com The ability to selectively functionalize the C-I, C-Br, and C-F bonds provides a powerful tool for generating libraries of structurally diverse molecules for biological screening or for tuning the properties of advanced materials.

Key research imperatives for this compound include:

The development of efficient and regioselective synthetic routes to access this compound and its isomers.

A thorough investigation of its reactivity profile, particularly the selective functionalization of each carbon-halogen bond.

Its application as a key building block in the total synthesis of complex natural products and pharmaceuticals.

The exploration of its potential in the development of new functional materials, such as organic light-emitting diodes (OLEDs), polymers, and perovskite solar cells, where halogenated aromatics can play a crucial role in tuning electronic properties and stability. ccsenet.orgresearchgate.net

The following sections will delve deeper into the known chemical properties, synthesis, and reactivity of this compound, highlighting its significance as a sophisticated tool in the arsenal (B13267) of modern organic chemistry.

Physicochemical Properties of this compound

The distinct arrangement of atoms in this compound gives rise to a specific set of physical and chemical characteristics that are crucial for its application in synthesis.

Tabulated Physical and Chemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1219741-79-3 | synquestlabs.com |

| Molecular Formula | C₆H₄BrFIN | synquestlabs.com |

| Molecular Weight | 315.912 g/mol | synquestlabs.com |

| MDL Number | MFCD26386356 | synquestlabs.com |

This interactive data table is based on available data and may be updated as new information becomes available.

Spectroscopic Data Analysis

While specific spectroscopic data (NMR, IR, MS) for this compound is often found in supplier-specific documentation, a general analysis based on its structure can be inferred.

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The coupling patterns and chemical shifts would be influenced by the adjacent halogen and amine substituents.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts being significantly affected by the attached halogens. The carbon attached to iodine would likely be the most downfield, followed by the carbon attached to bromine.

¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment around the fluorine atom.

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), as well as C-N and C-H stretching and bending vibrations. The C-X (halogen) stretching frequencies would appear in the fingerprint region.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Synthesis and Reactivity

The synthetic utility of this compound is intrinsically linked to the methods of its preparation and its subsequent chemical transformations.

Established Synthetic Routes

The synthesis of polysubstituted anilines like this compound typically involves multi-step sequences starting from simpler, commercially available precursors. While specific, detailed synthetic procedures for this exact compound are proprietary or found within patent literature, general strategies for synthesizing similar halogenated anilines can be considered. These often involve:

Halogenation of a substituted aniline or nitrobenzene (B124822) precursor: This might involve electrophilic aromatic substitution reactions (bromination, iodination) on a fluoroaniline (B8554772) or fluoronitrobenzene derivative. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Nitration followed by reduction: A common strategy is the nitration of a halogenated benzene derivative, followed by the reduction of the nitro group to an amine.

Sandmeyer reaction: An amino group can be converted to a halogen via a diazonium salt intermediate. This allows for the introduction of halogens that are difficult to install directly.

Directed ortho-metalation: This technique can be used for the regioselective introduction of halogens by deprotonating the position ortho to a directing group, followed by quenching with an electrophilic halogen source.

Given the substitution pattern, a plausible route could start with a fluoroaniline or fluoronitrobenzene, followed by sequential iodination and bromination, with the final step being the reduction of a nitro group if a nitroaromatic intermediate is used.

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is dominated by the differential reactivity of its three carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a low-valent metal center (a key step in many cross-coupling reactions) is C-I > C-Br > C-Cl >> C-F.

C-I Bond Reactivity: The carbon-iodine bond is the weakest and most polarizable, making it the most reactive site for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the selective introduction of a substituent at the 2-position of the aniline ring.

C-Br Bond Reactivity: The carbon-bromine bond is less reactive than the C-I bond but can still readily participate in cross-coupling reactions under slightly more forcing conditions or with specific catalyst systems. This allows for a second, sequential functionalization at the 4-position after the iodine has been reacted.

C-F Bond Reactivity: The carbon-fluorine bond is the strongest and generally unreactive in standard palladium-catalyzed cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, particularly when activated by electron-withdrawing groups.

Amino Group Reactivity: The primary amine group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, providing another point for molecular diversification.

This predictable hierarchy of reactivity makes this compound a powerful tool for programmed synthesis, enabling the construction of highly complex and specifically substituted aromatic compounds.

Applications in Chemical Synthesis

The unique structural and reactive properties of this compound make it a valuable building block in various areas of chemical synthesis, particularly in the creation of molecules for medicinal and materials science applications.

Role as a Precursor in Medicinal Chemistry

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, binding affinity, and membrane permeability. nih.gov

This compound serves as a key intermediate for the synthesis of complex pharmaceutical ingredients. nordmann.global Its tri-halogenated structure allows for the stepwise introduction of different molecular fragments through selective cross-coupling reactions. This modular approach is highly advantageous in drug discovery, where the synthesis of a library of analogues is often required to optimize biological activity. For instance, a research program might involve reacting the iodine position with one building block, the bromine position with another, and finally modifying the amine or fluorine positions to explore the structure-activity relationship of a new class of potential therapeutic agents. ossila.comchemshuttle.com

Utility in Materials Science Research

The electronic properties of organic materials can be finely tuned by the introduction of halogen atoms. Halogenated aromatic compounds are used in the development of materials for electronics and photonics. ccsenet.org For example, fluorinated and brominated compounds are utilized in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ccsenet.orgresearchgate.net

The polyhalogenated nature of this compound makes it a candidate for creating materials with specific electronic and physical properties. chemicalbook.com The sequential functionalization of the C-I and C-Br bonds can be used to build up conjugated systems with tailored energy levels (HOMO/LUMO) and charge-transport characteristics. The presence of the fluorine atom can enhance the material's stability and influence its molecular packing in the solid state. Recent research has shown that halogenated anilines, such as 2-fluoro-4-iodoaniline (B146158), can be used to passivate defects on the surface of perovskite films, enhancing the efficiency and stability of solar cells. researchgate.net This highlights the potential of such building blocks in the field of advanced materials.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAKIDFFKPDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219741-79-3 | |

| Record name | 4-Bromo-5-fluoro-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Iodoaniline and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The construction of the 4-bromo-5-fluoro-2-iodoaniline framework hinges on the controlled, stepwise introduction of halogen substituents onto an aniline (B41778) or a suitable precursor. The electronic properties of the amino group and the existing halogen substituents profoundly influence the regiochemical outcome of subsequent halogenation steps.

Directed Halogenation Approaches for Aniline Systems

The inherent activating and ortho-, para-directing nature of the amino group in aniline presents a challenge for achieving alternative substitution patterns. nih.govrsc.org Classical electrophilic halogenation of anilines typically results in a mixture of ortho- and para-substituted products, and over-halogenation is a common side reaction. rsc.orgbeilstein-journals.org To overcome these limitations, directed halogenation strategies have been developed. These methods often involve the use of a directing group to temporarily block the most reactive positions or to steer the incoming electrophile to a specific site.

For instance, copper-catalyzed ortho-halogenation of protected anilines has been demonstrated as a practical method, showing excellent mono-substitution selectivity and high ortho-regiocontrol under aerobic conditions. rsc.org Protecting the amine, for example as a sulfonamide, can modulate its directing effect and prevent side reactions. rsc.org Palladium catalysis has also emerged as a powerful tool for C-H activation and subsequent halogenation. nih.gov For example, a palladium(II)-catalyzed meta-C-H bromination of aniline derivatives using N-bromophthalimide (NBP) has been reported, which successfully overcomes the intrinsic ortho/para selectivity. nih.govrsc.org

Sequential Halogenation Pathways

A more common and often more practical approach to synthesizing polysubstituted anilines like this compound involves a sequential halogenation pathway starting from a simpler, commercially available aniline derivative. The synthesis of this compound can be envisioned to start from 3-fluoroaniline. The fluorine atom at the 3-position directs subsequent electrophilic substitutions.

A plausible synthetic route involves the following steps:

Iodination of 3-fluoroaniline: The first step would be the iodination of 3-fluoroaniline. The fluorine atom is a weak ortho-, para-director, and the amino group is a strong ortho-, para-director. This would likely lead to iodination at the 2, 4, or 6 positions.

Bromination: The subsequent bromination of the resulting fluoroiodoaniline would then be directed by the existing substituents. The precise position of bromination would depend on the relative directing effects of the amino, fluoro, and iodo groups.

For example, the synthesis of the related compound, 4-bromo-2-iodoaniline (B187669), has been achieved in high yield by treating 2-iodoaniline (B362364) with potassium bromide and ammonium (B1175870) molybdate (B1676688) tetrahydrate in acetic acid, followed by the addition of sodium perborate. chemicalbook.com A similar strategy could potentially be adapted for a fluorinated analog.

Cross-Coupling Reactions for Aniline Functionalization

Once the polyhalogenated aniline scaffold is in place, the differential reactivity of the carbon-halogen bonds can be exploited to introduce further molecular complexity through various cross-coupling reactions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl, allowing for selective functionalization. wikipedia.org

Suzuki-Miyaura Coupling in the Context of this compound Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. fiveable.menih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters. nih.govunimib.it

In the context of this compound, the highly reactive C-I bond would be the primary site for Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl or vinyl group at the 2-position while leaving the C-Br bond intact for subsequent transformations. The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity, especially with challenging substrates like unprotected anilines. nih.govnih.gov Recent advancements have even enabled the development of aminative Suzuki-Miyaura coupling reactions, which can form C-N bonds. snnu.edu.cn Furthermore, deaminative Suzuki-Miyaura couplings have been developed, using anilines as starting materials to generate diazonium salts in situ, which then undergo coupling. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Catalyst | Typically a Palladium(0) or Palladium(II) complex. | The choice of catalyst and its ligand system is critical for reaction efficiency and substrate scope. nih.govrsc.org |

| Ligand | Often phosphine-based ligands like PPh₃ or bulky alkylphosphines. | Ligands stabilize the palladium center and influence the catalytic cycle's key steps. nih.gov |

| Base | Inorganic or organic bases are required. | The base activates the organoboron species and facilitates the catalytic cycle. |

| Solvent | A variety of solvents can be used, including aqueous mixtures. | Solvent choice can affect reaction rates and catalyst stability. Micellar catalysis in water offers a green alternative. unimib.it |

Sonogashira Coupling and Related Alkynylation Methodologies

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction typically employs a copper co-catalyst and is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

For this compound, the Sonogashira coupling would again be expected to occur selectively at the C-I bond. wikipedia.org This would allow for the introduction of an alkynyl group at the 2-position, a common structural motif in pharmaceuticals and organic materials. The regioselectivity of Sonogashira couplings on polyhalogenated systems has been demonstrated, with the reaction favoring the most reactive halide. rsc.org Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts (Glaser coupling). researchgate.net

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partner | Organoboron compounds (boronic acids, esters) | Terminal alkynes |

| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) |

| Co-catalyst | Typically none required | Often requires a Copper(I) co-catalyst researchgate.net |

| Key Advantage | High functional group tolerance, stability of reagents nih.gov | Direct introduction of an alkyne moiety wikipedia.org |

Palladium-Catalyzed Coupling Strategies for Aryl Halides

Beyond Suzuki-Miyaura and Sonogashira reactions, a broad spectrum of palladium-catalyzed coupling reactions can be applied to functionalize aryl halides like this compound. nih.govrsc.org These include the Heck reaction, which couples an aryl halide with an alkene, and various C-N and C-O bond-forming reactions (e.g., Buchwald-Hartwig amination). fiveable.mebeilstein-journals.orgmagtech.com.cn

The development of highly active and versatile palladium catalysts, often employing bulky electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of these transformations, allowing for the coupling of even challenging substrates under mild conditions. nih.gov The ability to sequentially functionalize the different carbon-halogen bonds of this compound based on their relative reactivities makes it a valuable building block for combinatorial chemistry and the synthesis of complex target molecules.

Copper-Catalyzed Transformations Involving Haloanilines

Copper-catalyzed reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, with haloanilines being common substrates. These transformations are valued for their efficiency and functional group tolerance. In the context of derivatives of this compound, copper catalysis facilitates the construction of complex molecular architectures, such as benzimidazoles, which are significant heterocyclic motifs.

One-pot sequences involving the copper-catalyzed cross-coupling of ortho-haloanilines with amides or lactams, followed by acid-mediated cyclization, provide an efficient route to benzimidazole (B57391) derivatives. ulb.ac.beacs.org This methodology is notable for its use of readily available starting materials and often results in high yields. ulb.ac.be The choice of copper source, ligand, base, and solvent is critical for reaction success. For instance, copper(I) iodide (CuI) paired with a ligand like 1,10-phenanthroline (B135089) has proven effective. rsc.org The versatility of these catalytic systems allows for a broad substrate scope, accommodating various functional groups on the haloaniline. rsc.org

Table 1: Examples of Copper-Catalyzed Reactions with Haloanilines

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

| Cross-Coupling/Cyclization | CuI / 1,10-phenanthroline | o-Haloanilines, Lactams/Amides | Benzimidazoles | One-pot synthesis, high yields. ulb.ac.bersc.org |

| C-N Coupling | Copper(I) Chloride / PMDTA | Haloanilines, Amines | Substituted Anilines | Broad applicability for amine coupling. |

| Perfluoroalkylation | Copper(I) Iodide / 1,10-phenanthroline | Haloanilines, Perfluoroalkyl iodides | Perfluoroalkylated Anilines | Direct C-H functionalization. researchgate.net |

| Domino Reaction | Copper Catalyst | 2-Haloanilines, Hydrazides | Benzo[e] ulb.ac.beacs.orgCurrent time information in Pasuruan, ID.triazines | Formation of multiple C-N bonds in sequence. thieme-connect.com |

This table is generated based on general findings in the provided sources and illustrates the types of transformations possible.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In polyhalogenated anilines like this compound, the relative reactivity of the halogens as leaving groups dictates the regioselectivity of the substitution.

Strategies for Selective Halogen (Bromine and Fluorine) Substitution

The SNAr mechanism typically proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. researchgate.net The stability of this intermediate is enhanced by electron-withdrawing groups ortho or para to the site of attack. researchgate.netpressbooks.pub The high electronegativity of fluorine generally makes the C-F bond the most susceptible to nucleophilic attack in SNAr reactions, leading to a typical reactivity order of F > Cl > Br > I. researchgate.net

However, this reactivity can be modulated by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts or directing groups. For instance, in reactions with weakly basic arylamines, the order of reactivity can be inverted to I > Br > Cl > F, often due to autocatalytic processes. researchgate.net

Recent research has uncovered a "directed SNAr" (dSNAr) reaction where a carboxamide group, typically considered a weak electron-withdrawing group, can direct amination specifically to the ortho position of a haloarene in the presence of pyridine. rsc.org This method is highly chemoselective for the ortho-halogen, even in polyhalogenated systems, providing a route to halogenated aniline derivatives that are difficult to synthesize via other methods like Buchwald-Hartwig coupling. rsc.org The reaction proceeds under mild conditions, often at room temperature, and accommodates a wide range of amine nucleophiles. rsc.org

Table 2: Halogen Reactivity in Nucleophilic Aromatic Substitution

| Condition | Nucleophile | Typical Reactivity Order | Notes |

| Standard SNAr | Strong Nucleophiles (e.g., Alkoxides) | F > Cl ≈ Br > I | Driven by the electronegativity of the halogen activating the aromatic ring for attack. researchgate.net |

| Autocatalytic | Weakly Basic Anilines | I > Br > Cl > F | Reaction is often autocatalytic with significant induction periods. researchgate.net |

| Directed SNAr (dSNAr) | Amines (in presence of Pyridine) | Ortho-Halogen Selectivity | A carboxamide directing group enables 100% ortho-selective substitution. rsc.org |

This table synthesizes general principles of SNAr reactivity from the cited literature.

Innovative Synthetic Approaches to this compound

Beyond classical methods, research has focused on developing more efficient and novel synthetic routes to polyfunctionalized anilines.

Transition-Metal-Free Synthetic Procedures

The development of transition-metal-free reactions is a significant goal in modern organic synthesis, aimed at reducing cost and avoiding metal contamination in final products. One such approach for the synthesis of 2-iodoanilines is the decarboxylative iodination of anthranilic acids. rsc.org A practical, base-free method utilizes iodine (I₂) and potassium iodide (KI) under oxygen pressure at elevated temperatures to convert substituted 2-aminobenzoic acids into their corresponding 2-iodoanilines. rsc.org For example, 2-amino-4-bromobenzoic acid can be converted to 5-bromo-2-iodoaniline (B1340423) in good yield using this protocol. rsc.org This strategy avoids the use of transition metals and relies on readily available reagents.

Furthermore, transition-metal-free cross-coupling reactions, often promoted by strong bases like potassium tert-butoxide (KOtBu), have emerged as an alternative to metal-catalyzed processes for forming C-C bonds. acs.org While less common for synthesizing the initial haloaniline framework, these methods are crucial for its subsequent derivatization.

Chiral Synthesis and Chromatographic Resolution of Derivatives

The parent molecule, this compound, is achiral. However, it can be used as a precursor to synthesize chiral derivatives, which may have applications in various fields. The synthesis of enantiomerically pure compounds from such precursors can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis involves using chiral auxiliaries or catalysts to introduce a new stereocenter with a preferred configuration. For example, the Evans aldol (B89426) reaction uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective C-C bond formation. tcichemicals.com

Alternatively, a racemic mixture of a derivative can be synthesized and then separated into its constituent enantiomers. This process, known as chiral resolution, is widely used. tcichemicals.com A common method is the formation of diastereomeric salts by reacting the racemic amine derivative with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid. researchgate.net The resulting diastereomers have different physical properties and can be separated by crystallization. Another powerful technique is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to separate enantiomers. researchgate.netmdpi.com This method is often used on both analytical and preparative scales for the efficient separation of a wide variety of chiral compounds. researchgate.netrsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound and its derivatives involves several key considerations:

Prevention : It is better to prevent waste than to treat it afterward. yale.edusigmaaldrich.com Synthetic routes should be designed to minimize byproducts.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. yale.edu

Less Hazardous Chemical Syntheses : Wherever practicable, methods should use and generate substances with little or no toxicity. sigmaaldrich.comskpharmteco.com This includes choosing safer reagents and avoiding toxic solvents.

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. yale.eduacs.org The copper-catalyzed transformations discussed in section 2.2.4 are an excellent example of this principle in action.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. yale.eduacs.org One-pot reactions and the use of highly selective enzymes can help achieve this goal. ulb.ac.beacs.org

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. yale.eduacs.org The development of catalysts that function under mild conditions is a key research area.

By evaluating synthetic pathways through the lens of these principles, chemists can select or develop routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluoro 2 Iodoaniline

Influence of Halogen Substituents on Aromatic Reactivity.wikipedia.orgmasterorganicchemistry.com

The reactivity of an aromatic ring is significantly influenced by the nature of the substituents it carries. wikipedia.org Halogens, such as those in 4-Bromo-5-fluoro-2-iodoaniline, exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+M). wikipedia.org This combination of effects modulates the electron density of the aromatic ring, thereby affecting its susceptibility to attack by electrophiles and nucleophiles.

Electronic Effects and Regioselectivity in Electrophilic and Nucleophilic Reactions.wikipedia.orgorganicchemistrytutor.com

Despite being deactivating, halogens are ortho, para-directors. organicchemistrytutor.com This is because the resonance effect, which donates electron density to the ring, is most effective at the ortho and para positions, helping to stabilize the carbocation intermediate (the arenium ion) formed during the reaction. uomustansiriyah.edu.iq The regioselectivity of electrophilic substitution on this compound is therefore a result of the competition between the activating amino group and the deactivating but ortho, para-directing halogens.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups is crucial for activating the ring towards attack by a nucleophile. The three halogen atoms in this compound make the aromatic ring electron-deficient and thus more susceptible to SNAr. The regioselectivity of these reactions is determined by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. Generally, iodine is a better leaving group than bromine, which is better than fluorine in SNAr reactions involving aryl halides.

Steric Hindrance and its Impact on Reaction Kinetics

Steric hindrance, the effect of the physical size of the substituents, also plays a critical role in the reactivity of this compound. The presence of multiple substituents on the aromatic ring can physically block the approach of reagents to certain positions. libretexts.org In electrophilic aromatic substitution, for example, the bulky iodine atom at the 2-position and the bromine atom at the 4-position can hinder attack at the adjacent positions. This steric crowding can lead to a preference for substitution at the less hindered available positions. The size of the attacking electrophile is also a factor; larger electrophiles will experience more steric hindrance. libretexts.org

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety.organicchemistrytutor.com

The amino group of aniline is strongly activating and directs electrophiles to the ortho and para positions. libretexts.org However, in strongly acidic conditions, which are common for many electrophilic substitution reactions like nitration and sulfonylation, the amino group can be protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a meta-directing and deactivating group. byjus.com

To control the reactivity and achieve selective substitution, the amino group is often protected by acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution. libretexts.orgpearson.com For this compound, any electrophilic substitution would have to contend with the directing effects of the existing halogens and the (potentially protected) amino group.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring.nih.govchemicalbook.com

The electron-deficient nature of the aromatic ring in this compound, due to the three halogen substituents, facilitates nucleophilic aromatic substitution. In these reactions, a nucleophile attacks the ring and displaces one of the halogen atoms. The relative reactivity of the halogens as leaving groups generally follows the order I > Br > Cl > F for SNAr reactions. This suggests that the iodine atom at the 2-position would be the most likely to be displaced in a nucleophilic attack.

Radical Reaction Pathways and Intermediate Formation.masterorganicchemistry.comlibretexts.org

Aromatic compounds can also undergo reactions via radical intermediates. For halogenated anilines, this can involve the homolytic cleavage of a carbon-halogen bond to form an aryl radical. The relative ease of this cleavage depends on the carbon-halogen bond strength, which decreases in the order C-F > C-Cl > C-Br > C-I. Therefore, the carbon-iodine bond in this compound is the most likely to undergo homolytic cleavage to form a radical intermediate. These aryl radicals can then participate in various subsequent reactions.

Intramolecular Cyclization and Heteroannulation Reactions

The presence of a reactive group, such as an amino group, ortho to a halogen, particularly iodine, provides a valuable scaffold for intramolecular cyclization reactions to form heterocyclic compounds. The 2-iodoaniline (B362364) moiety within this compound is a key structural motif for such transformations. Palladium-catalyzed reactions are commonly employed for these cyclizations. organic-chemistry.orgrsc.org For instance, 2-iodoanilines can react with various partners in palladium-catalyzed cascade reactions to construct complex polycyclic systems. rsc.org These reactions often proceed through an initial oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by subsequent intramolecular reactions. nih.gov Examples of such reactions include the synthesis of indoles, benzothiazoles, and other nitrogen-containing heterocycles. nih.govresearchgate.net

Larock Type Indole (B1671886) Synthesis Utilizing 2-Iodoaniline Derivatives

The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms indoles from 2-iodoanilines and alkynes. synarchive.com This reaction, first described by Richard C. Larock in 1991, is a versatile method for creating a wide range of indole structures. synarchive.comwikipedia.org The synthesis is typically carried out using a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and often includes an additive like lithium chloride or n-butylammonium chloride. wikipedia.orgub.edu

The reaction mechanism of the Larock indole synthesis is a multi-step process: wikipedia.org

Reduction of Pd(II) to Pd(0): The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precursor.

Oxidative Addition: The 2-iodoaniline derivative undergoes oxidative addition to the Pd(0) catalyst, forming an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion: An alkyne molecule coordinates to the palladium center and then undergoes regioselective syn-insertion into the aryl-palladium bond. ub.edu This step is crucial for determining the final regiochemistry of the indole product. ub.edu Steric factors play a significant role, with the bulkier substituent of the alkyne typically orienting itself away from the sterically demanding aryl group. ub.edu

Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, leading to the formation of a six-membered palladacycle. ub.edu

Reductive Elimination: The final step is a reductive elimination that forms the indole ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. ub.edu

A variety of substituted alkynes can be used in the Larock indole synthesis, including those with alkyl, aryl, alkenyl, hydroxyl, and silyl (B83357) groups. wikipedia.org The use of N-substituted 2-iodoanilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, has been shown to produce good to excellent yields of the corresponding indoles. wikipedia.org While the original Larock conditions worked well for iodoanilines, modifications have been developed to also allow for the use of more readily available and cost-effective bromo- and chloroanilines by employing specific phosphine (B1218219) ligands. wikipedia.orgub.edu

Table 1: Key Features of the Larock Indole Synthesis

| Feature | Description |

| Reactants | 2-Iodoaniline derivatives and disubstituted alkynes. wikipedia.org |

| Catalyst | Typically Palladium(II) acetate (Pd(OAc)2). synarchive.comub.edu |

| Base | Carbonate or acetate bases are commonly used. ub.edu |

| Key Intermediate | A six-membered palladacycle. ub.edu |

| Regioselectivity | Generally, the bulkier alkyne substituent is found at the C2 position of the indole. nih.gov |

Benzoselenazole (B8782803) Formation from 2-Iodoaniline Scaffolds

Benzoselenazoles, heterocyclic compounds containing both selenium and nitrogen, can be synthesized from 2-iodoaniline derivatives through various methods. One common approach involves a copper-catalyzed reaction. rsc.orgclockss.org

Several synthetic strategies have been developed:

Three-Component Annulation: A copper-catalyzed three-component reaction of a 2-iodoaniline, elemental selenium, and an arylacetic acid or benzyl (B1604629) chloride can produce 2-substituted benzoselenazoles. rsc.orgresearchgate.net This method demonstrates good functional group tolerance and provides moderate to good yields. researchgate.net A proposed mechanism involves the initial reaction of the 2-iodoaniline with selenium in the presence of a copper(I) salt to form a diselenide intermediate. researchgate.net

Reaction with Aryl Aldehydes: Another copper-catalyzed method involves the reaction of a 2-iodoaniline with an aryl aldehyde and elemental selenium. rsc.org

Tandem Addition-Cyclization with Isoselenocyanates: A ligand-free, copper-catalyzed tandem addition-cyclization of isoselenocyanates with 2-iodoanilines can yield 2-amino substituted benzoselenazoles. rsc.org The proposed mechanism suggests the formation of a phenylselenourea intermediate, followed by copper-catalyzed intramolecular cyclization. rsc.org

Table 2: Methods for Benzoselenazole Synthesis from 2-Iodoanilines

| Method | Key Reagents | Catalyst | Product Type |

| Three-Component Annulation | 2-Iodoaniline, elemental Se, arylacetic acid/benzyl chloride | Copper salt (e.g., CuBr) | 2-Substituted benzoselenazoles rsc.orgresearchgate.net |

| Reaction with Aryl Aldehydes | 2-Iodoaniline, aryl aldehyde, elemental Se | Copper powder | 2-Arylbenzoselenazoles rsc.org |

| Tandem Addition-Cyclization | 2-Iodoaniline, isoselenocyanate | Copper(II) triflate | 2-Amino substituted benzoselenazoles rsc.org |

Functional Group Transformations Involving the Primary Amine Moiety

The primary amine group (–NH2) in aniline and its derivatives is a versatile functional group that can undergo a variety of transformations. slideshare.netbyjus.com These reactions are fundamental in organic synthesis for creating more complex molecules.

Common transformations of the primary amine group include:

Acylation: The reaction of anilines with acyl chlorides or anhydrides produces amides. For example, reacting aniline with acetyl chloride yields acetanilide. wikipedia.org This transformation is often used as a protecting strategy to control the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. byjus.comallen.in The acetyl group reduces the activating effect of the amino group, preventing over-reaction. byjus.com

Alkylation: Primary amines can be alkylated, although this can sometimes lead to mixtures of mono-, di-, and even tri-alkylated products. slideshare.net

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form diazonium salts. wikipedia.orglibretexts.org These salts are highly useful intermediates that can be converted into a wide range of functional groups through Sandmeyer reactions, including hydroxyl, cyano, and halide groups. wikipedia.orglibretexts.org

Electrophilic Substitution on the Ring: The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comallen.in Direct reactions like bromination can lead to multiple substitutions, for instance, the reaction of aniline with bromine water gives 2,4,6-tribromoaniline (B120722). byjus.comwikipedia.org To achieve mono-substitution, the amino group is often protected by acetylation. byjus.comlibretexts.org

Intermolecular Interactions Governing Reaction Systems

The reactivity and properties of molecules like this compound are significantly influenced by non-covalent intermolecular interactions. nih.gov These interactions, while weaker than covalent bonds, play a crucial role in determining crystal packing, solubility, and the course of chemical reactions. nih.govacs.org

Key intermolecular interactions for halogenated anilines include:

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. nih.govresearchgate.net In halogenated anilines, N–H···N hydrogen bonds are common. nih.gov The presence of fluorine atoms can also lead to intramolecular N–H···F hydrogen bonds. nih.gov

Halogen Bonding: Halogen atoms, particularly iodine and bromine, can act as electrophilic "halogen bond" donors, interacting with nucleophilic sites like nitrogen atoms. nih.govacs.orgacs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org In some crystal structures of iodoanilines, I···N halogen bonds are observed. acs.org

π-Stacking: The aromatic rings of aniline derivatives can engage in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

The specific substitution pattern of halogens on the aniline ring significantly affects these interactions. For instance, studies on para-halogenated anilines have shown that fluorine substitution can enhance the ability of the adjacent amine group to form strong hydrogen bonds. nih.gov In contrast, iodo-substituted anilines may exhibit distinct interaction patterns compared to their chloro and bromo analogs. nih.govresearchgate.net

Advanced Applications of 4 Bromo 5 Fluoro 2 Iodoaniline in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Compounds

The trifunctional nature of 4-bromo-5-fluoro-2-iodoaniline, with its bromo, fluoro, and iodo substituents, establishes it as a critical precursor for creating intricate organic molecules. chemshuttle.com The differential reactivity of the carbon-halogen bonds (C-I, C-Br, C-F) allows for regioselective cross-coupling reactions, a cornerstone of modern organic synthesis. The highly reactive C-I bond can be selectively targeted under milder conditions, leaving the C-Br and C-F bonds intact for subsequent functionalization. This sequential reactivity is instrumental in the controlled, step-wise assembly of complex structures.

This compound serves as a foundational component for the synthesis of bioactive molecules aimed at specific enzymes and receptors. chemshuttle.com Its utility is further highlighted by its role in producing specialized bromofluoroiodoanilines tailored to specific research needs, thereby advancing the discovery of novel therapeutic agents. chemshuttle.com The presence of the amino group also provides a handle for a variety of chemical modifications, including diazotization and substitution reactions, further expanding its synthetic utility.

Construction of Diverse Chemical Libraries for Research Purposes

The ability to selectively functionalize the different positions of the this compound ring makes it an ideal scaffold for the construction of diverse chemical libraries. These libraries, which are collections of structurally related compounds, are indispensable tools in drug discovery and materials science research. By systematically varying the substituents at the iodo, bromo, and amino positions, researchers can generate a vast number of distinct molecules from a single starting material.

This approach facilitates the exploration of structure-activity relationships (SAR), where the biological activity of the compounds is correlated with their chemical structure. The insights gained from screening these libraries can accelerate the identification of lead compounds with desired biological or material properties. The availability of this compound for research use enables the creation of these valuable compound collections. bldpharm.com

Precursors for Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the backbone of many pharmaceuticals. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems due to the reactive sites on its aromatic ring.

Indole (B1671886) Derivatives and Analogues

Indoles are a prominent class of nitrogen-containing heterocyclic compounds found in many natural products and biologically active molecules. rsc.orgresearchgate.net The synthesis of substituted indoles often relies on precursors that allow for the formation of the fused pyrrole (B145914) ring. While direct synthesis of indole derivatives from this compound is not explicitly detailed in the provided search results, the general principles of indole synthesis suggest its potential as a starting material. For instance, methods like the Fischer indole synthesis involve the reaction of an arylhydrazine with an aldehyde or ketone. rsc.org The amino group of this compound could be converted to a hydrazine, which could then be used to construct a halogenated indole scaffold.

Furthermore, the synthesis of thienoindoles, which are analogues of indoles containing a thiophene (B33073) ring, has been achieved using substituted anilines. nih.govrsc.org For example, reactions of substituted indoles with various functional groups, including bromo and fluoro, have been shown to yield thieno[2,3-b]indoles in good yields. nih.govrsc.org This demonstrates the compatibility of halogen substituents in the synthesis of indole-like structures.

Benzoselenazole (B8782803) Scaffolds

Benzoselenazoles are five-membered heterocyclic compounds containing a benzene (B151609) ring fused to a selenazole ring. These compounds have garnered attention for their chemical properties and potential biological applications. researchgate.net The synthesis of benzoselenazoles can be achieved through various methods, often involving a 2-haloaniline as a starting material.

One-pot syntheses of 2-aminobenzoselenazoles have been accomplished through the copper-catalyzed reaction of 2-iodoanilines with isoselenocyanates. ebin.pub Another approach involves the reaction of 2-iodoaniline (B362364) with aryl aldehydes and elemental selenium. rsc.org These methods highlight the importance of the 2-iodoaniline moiety for the construction of the benzoselenazole ring system. The presence of the bromo and fluoro substituents on the this compound ring would allow for the synthesis of specifically functionalized benzoselenazoles, which could then be further modified at these positions.

Table 1: Synthesis of Benzoselenazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Iodoaniline | Isoselenocyanate, Cu(OTf)₂, Cs₂CO₃ | 2-Aminobenzoselenazole | ebin.pub |

| 2-Iodoaniline | Aryl aldehyde, Elemental Selenium, KOH | 2-Arylbenzoselenazole | rsc.org |

| 2-Iodoaniline | Formic acid, PBu₃ | Benzoselenazole | nih.gov |

Quinazolinone Synthesis

Quinazolinones are a class of heterocyclic compounds that feature a benzene ring fused to a pyrimidinone ring. They are known to exhibit a wide range of biological activities. nih.gov The synthesis of quinazolinones can be achieved through various routes, often starting from anthranilic acid or its derivatives. biomedpharmajournal.org

While direct synthesis from this compound is not explicitly described, the structural similarities to common precursors suggest its potential. For instance, 2-iodoanilines can be used in copper-catalyzed cross-coupling reactions with tosyl methyl isocyanide to prepare 4-tosylquinazolines, which can be further elaborated. researchgate.net Additionally, the synthesis of quinazolinones containing a bromine atom at the 6-position has been reported, indicating that halogenated anilines are viable starting materials. biomedpharmajournal.orgmdpi.com

Hydroquinazoline and Dihydroquinoline Systems

Hydroquinazolines and dihydroquinolines are reduced forms of quinazolines and quinolines, respectively. A one-pot synthesis of 3-aryl-4-carbonylmethyl-3,4-dihydroquinazolines has been developed, although the specific starting materials are not this compound. acs.org However, the general strategies often involve the cyclization of substituted anilines with other reagents, suggesting that this compound could potentially be adapted for the synthesis of these systems, leading to products with unique substitution patterns.

Other Nitrogen-Containing Heterocycles

The unique substitution pattern of this compound allows it to serve as a precursor for a variety of nitrogen-containing heterocycles beyond the more common scaffolds. The presence of the highly reactive C-I bond ortho to the amino group is particularly suited for cyclization reactions initiated by palladium catalysis.

Indole Synthesis: The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation, is a prime example of a reaction where this compound can be employed. This reaction typically involves the coupling of a 2-iodoaniline with a disubstituted alkyne. ub.edu The process allows for the regioselective formation of 2,3-disubstituted indoles, with the bulkier substituent of the alkyne generally occupying the 2-position of the indole ring. ub.edu While direct examples using this compound are not prevalent in the cited literature, reactions with structurally analogous compounds like 4-bromo-2-iodoaniline (B187669) and 4-fluoro-2-iodoaniline (B1303420) demonstrate the feasibility of this transformation. beilstein-journals.orgnsf.gov The resulting 6-bromo-5-fluoroindole core would be a valuable intermediate, with the remaining bromine atom available for further cross-coupling reactions to build additional complexity.

Another elegant route to substituted indoles involves the oxidative cyclization of o-allenyl anilines. nsf.gov This process begins with the Sonogashira coupling of a 2-iodoaniline (such as 4-fluoro-2-iodoaniline) with a propargyl alcohol to form an intermediate that rearranges to the allene. Subsequent treatment with an oxidizing agent like lead(IV) acetate (B1210297) induces an intramolecular amino-hydroxylation, leading to the formation of functionalized indoles. nsf.gov This methodology highlights how the iodo-substituent can be leveraged for initial C-C bond formation, paving the way for intricate cyclizations.

Fused Heterocyclic Systems: The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. For instance, anilino-substituted quinazolines, which are prominent in medicinal chemistry, can be synthesized using halogenated anilines. mdpi.com Research on the synthesis of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy) quinazoline (B50416) showcases the utility of related bromo-fluoro-anilines as key building blocks in accessing complex drug-like molecules. mdpi.com Similarly, the principles used to construct thiazolo[5,4-f]quinazolines, which involve the formation of a pyrimidine (B1678525) ring fused to a benzothiazole (B30560) core, could be adapted. nih.gov Starting with this compound, a sequence involving the initial formation of a thiazole (B1198619) ring followed by pyrimidine annulation could yield novel, highly substituted heterocyclic frameworks.

Table 1: Representative Synthesis of Indoles using Analogs of this compound This table presents data from reactions using starting materials structurally similar to this compound to illustrate potential synthetic routes.

| Starting Aniline (B41778) | Reaction Type | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-2-iodoaniline | Oxidative Indole Synthesis | 1. Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI 2. Lead(IV) acetate | Functionalized 5-Fluoroindole | Good | nsf.gov |

| 4-Bromo-2-iodoaniline | Larock Indole Synthesis | Disubstituted alkyne, Pd(OAc)₂ | 2,3-Disubstituted-6-bromoindole | Good to Excellent | ub.edubeilstein-journals.org |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy in organic synthesis. The distinct reactivity of the halogens in this compound makes it an exceptional candidate for designing sophisticated MCRs.

Consecutive Four-Component Indole Synthesis: A notable application is the consecutive four-component synthesis of 1,2,3-trisubstituted indoles. beilstein-journals.org Research using ortho-haloanilines like 4-bromo-2-iodoaniline demonstrates a sequence initiated by a copper-free Sonogashira alkynylation at the iodo-position. This is followed by a base-catalyzed cyclization to form the indole ring. The resulting indole anion is then trapped in situ by an iodinating agent (like N-iodosuccinimide), and a final alkylation step with an alkyl halide furnishes the fully substituted product. beilstein-journals.org This powerful one-pot sequence generates significant molecular complexity from simple precursors and could be readily applied to this compound to create a library of novel 6-bromo-5-fluoro-3-iodoindoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The principles of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be integrated into MCRs involving haloanilines. For example, a three-component reaction between an alkyne, an organic azide, and an iodoaniline can produce functionalized triazoles. A study employing 3-fluoro-4-iodoaniline (B1317028) in a modified Ullmann-Goldberg reaction, followed by a multicomponent click reaction, highlights the utility of such building blocks in convergent synthesis pathways. nih.gov Applying this to this compound, one could envision an MCR where the iodo-group participates in a coupling reaction while the amino group is diazotized to form an in-situ azide, which then reacts with an alkyne in the presence of a copper catalyst.

Table 2: Multi-Component Reactions with Analogs of this compound This table showcases MCRs using starting materials structurally related to this compound to demonstrate potential applications.

| Starting Aniline | Reaction Type | Components | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromo-2-iodoaniline | Four-Component Indole Synthesis | 1. Terminal alkyne 2. N-Iodosuccinimide 3. Alkyl halide | 1,2,3,6-Tetrasubstituted Indole | beilstein-journals.org |

| 3-Fluoro-4-iodoaniline | Ullmann Coupling / CuAAC Click Reaction | 1. Lactam 2. Alkyne, Azide (via MCR) | Aryl-amine linked Triazole | nih.gov |

Applications in Drug Discovery and Medicinal Chemistry Research Excluding Dosage/administration

Scaffold for Novel Active Pharmaceutical Ingredients (APIs) Development

While specific, named APIs directly synthesized from 4-Bromo-5-fluoro-2-iodoaniline are not prominently detailed in publicly accessible research, the utility of halogenated anilines as foundational structures in API synthesis is well-established. Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the multi-step process of manufacturing APIs. The quality and specific characteristics of these intermediates significantly influence the efficacy and safety of the final drug product. The tri-halogenated nature of this compound provides medicinal chemists with multiple reactive handles to construct complex molecular architectures, a desirable feature in the quest for new and improved APIs.

Design of Pharmacologically Active Compounds

The unique electronic and steric properties conferred by the bromo, fluoro, and iodo substituents on the aniline (B41778) scaffold are instrumental in the design of compounds with specific pharmacological activities.

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, with derivatives known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. General synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles often involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. Halogenated anilines can be incorporated into these synthetic pathways to produce oxadiazole derivatives with modulated pharmacological profiles. The presence of halogens can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a promising starting material for the synthesis of novel, biologically active oxadiazole derivatives.

Research into novel tubulin polymerization inhibitors has led to the development of 1,3-oxazole sulfonamides. A study on the synthesis and anticancer activity of a series of these compounds revealed that derivatives containing a halogenated aniline moiety were among the most active. nih.gov In this research, a structurally similar compound, 2-fluoro-4-iodoaniline (B146158), was utilized to construct the sulfonamide linkage. The resulting compounds demonstrated significant growth inhibitory properties against a panel of human tumor cell lines. nih.gov This highlights the potential of incorporating this compound into similar 1,3-oxazole sulfonamide backbones to generate potent anticancer agents. The additional bromine atom could further enhance the biological activity or modulate the pharmacokinetic properties of the resulting molecules.

Below is a data table summarizing the growth inhibitory properties of some halogenated 1,3-oxazole sulfonamide derivatives from the aforementioned study, illustrating the impact of halogenation.

| Compound | Substituent on Aniline Ring | Mean Growth Percent (GP) in NCI-60 Cell Line Screen |

|---|---|---|

| Compound A | 4-Chloro | 28.9 |

| Compound B | 4-Bromo | 35.2 |

| Compound C | 4-Chloro, 3-Trifluoromethyl | 11.4 |

| Compound D | 2-Fluoro, 4-Iodo | Minimal Activity |

The introduction of halogen atoms is a widely used strategy in medicinal chemistry to enhance the biological activity of a lead compound. The specific combination of bromine, fluorine, and iodine in this compound offers a unique opportunity for fine-tuning the properties of a molecule.

Fluorine: Often improves metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions.

Bromine: Can increase lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-receptor binding.

Iodine: The largest and most polarizable of the three halogens, iodine is a strong halogen bond donor and can significantly influence the conformation and binding of a molecule.

The reactivity of these halogens in cross-coupling reactions also allows for the introduction of further molecular diversity. The strategic combination of these three halogens in a single building block provides a powerful tool for optimizing the pharmacological profile of a drug candidate.

Modulation of Specific Biological Targets

The unique structural features of this compound and its derivatives make them suitable for interacting with specific biological targets, such as enzymes involved in disease pathways.

Sirtuin 6 (SIRT6) is an enzyme that has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related conditions. Small-molecule activators of SIRT6 are therefore of significant interest in drug discovery. Research has shown that a closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of a class of potent SIRT6 activators known as MDL compounds (e.g., MDL-800, MDL-801, and MDL-811). These activators work by binding to an allosteric site on the SIRT6 enzyme, leading to an increase in its deacetylase activity. Given the structural similarity, it is highly plausible that this compound could also serve as a valuable precursor for the development of novel and potentially more potent SIRT6 activators.

The following table presents examples of MDL compounds and their function as SIRT6 activators.

| Compound | Chemical Name | Mechanism of Action |

|---|---|---|

| MDL-800 | N-(5-bromo-4-fluoro-2-methylphenyl)-4-(phenylsulfonamido)benzenesulfonamide | Allosteric activator of SIRT6 |

| MDL-801 | N-(5-bromo-4-fluoro-2-methylphenyl)-4-((4-fluorophenyl)sulfonamido)benzenesulfonamide | Allosteric activator of SIRT6 |

| MDL-811 | N-(5-bromo-4-fluoro-2-methylphenyl)-4-((3-fluorophenyl)sulfonamido)benzenesulfonamide | Allosteric activator of SIRT6 |

Enzyme Inhibition: Carboxylesterase (CE) Inhibitors

While direct studies detailing the use of this compound in the development of Carboxylesterase (CE) inhibitors are not extensively documented in publicly available research, the structural motifs accessible from this starting material are relevant to the design of enzyme inhibitors. The aniline group can serve as a key pharmacophoric element, while the halogenated phenyl ring allows for modifications that can influence binding affinity and selectivity for the active site of CEs. Further research is needed to fully explore the potential of derivatives of this compound as CE inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Similar to its application in CE inhibitor development, the direct use of this compound as a precursor for Dihydroorotate Dehydrogenase (DHODH) inhibitors is an area that warrants more specific investigation. The core structure, however, presents opportunities for the synthesis of compounds with potential DHODH inhibitory activity. The strategic placement of the bromo, fluoro, and iodo groups can be leveraged to create derivatives that mimic the binding of the natural substrate or known inhibitors of DHODH, an enzyme crucial in pyrimidine (B1678525) biosynthesis and a target for anticancer and anti-inflammatory drugs.

Investigation of Neurophysiological Ion Channels (e.g., Nav1.4, Nav1.5)

A significant application of this compound has been in the synthesis of modulators of voltage-gated sodium channels (Nav). Specifically, it has been utilized as a key starting material in the preparation of heteroalkyl dihydroquinoline sulfonamide compounds. These compounds have been investigated for their inhibitory activity on various sodium channel isoforms.

The interest in targeting specific Nav channels stems from their roles in various physiological processes. For instance, Nav1.4 is predominantly expressed in skeletal muscle, while Nav1.5 is the primary cardiac sodium channel. The development of isoform-selective inhibitors is crucial to avoid off-target effects. The unique substitution pattern of this compound allows for the generation of diverse libraries of compounds that can be screened for their potency and selectivity against different Nav channels. This is exemplified in the synthesis of complex sulfonamide derivatives where the aniline serves as a foundational component.

Table 1: Selected Neurophysiological Ion Channels and the Relevance of this compound Derivatives

| Ion Channel | Primary Location | Physiological Relevance | Potential Therapeutic Application of Derivatives |

| Nav1.4 | Skeletal Muscle | Muscle contraction | Treatment of myotonias and other muscle excitability disorders |

| Nav1.5 | Cardiac Muscle | Cardiac action potential propagation | Development of antiarrhythmic drugs with improved safety profiles |

Anticancer Research Applications and Tumor Suppressor Interactions

In the realm of oncology, this compound has been employed as a precursor in the synthesis of components for antibody-drug conjugates (ADCs). One notable application involves its use in creating a linker-payload system designed to target the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, can lead to an anti-tumor immune response.

By incorporating derivatives of this compound into ADCs, researchers aim to selectively deliver a STING-activating payload to tumor cells. This targeted approach has the potential to enhance the therapeutic index of STING agonists, minimizing systemic exposure and associated side effects while maximizing their anti-tumor efficacy. The role of this aniline derivative is to provide a stable and synthetically accessible scaffold for the attachment of the payload to the linker, which is then conjugated to a tumor-targeting antibody.

Applications as Biochemical Probes in Cellular Studies

The utility of this compound extends to the development of biochemical probes for cellular investigations. The presence of multiple halogen atoms offers a handle for the introduction of reporter groups, such as fluorophores or affinity tags, through various cross-coupling reactions. This allows for the creation of molecular tools to study biological processes within a cellular context.

While specific examples of biochemical probes derived directly from this compound are not widely reported, its structural framework is amenable to the design of probes for target identification and validation. For instance, a derivative could be designed to bind to a specific protein of interest, with an attached reporter group enabling visualization of the protein's localization or quantification of its expression levels.

Role in Structure-Activity Relationship (SAR) Studies for Drug Optimization

The highly substituted nature of this compound makes it an invaluable tool in structure-activity relationship (SAR) studies. Each of the halogen substituents can be systematically and independently replaced or modified to probe the steric and electronic requirements for optimal binding to a biological target.

For example, in the development of the aforementioned sodium channel inhibitors, the bromo, fluoro, and iodo groups on the aniline ring can be individually substituted with other functional groups. This systematic modification allows medicinal chemists to understand how changes in the chemical structure affect the compound's potency, selectivity, and pharmacokinetic properties. The insights gained from these SAR studies are crucial for the rational design of more effective and safer drug candidates. The ability to perform selective cross-coupling reactions at the iodo and bromo positions provides a powerful strategy for rapidly generating a library of analogs for SAR exploration.

Applications in Materials Science Research

Development of Specialized Polymers and Coatings with Tailored Properties

While direct polymerization of 4-Bromo-5-fluoro-2-iodoaniline is not extensively documented in dedicated research, its structural features suggest its potential as a monomer or a precursor for high-performance polymers. Halogenated anilines are known to be used in the synthesis of conductive polymers, such as polyaniline and its derivatives. nih.govekb.egnih.gov The presence of bromo, fluoro, and iodo groups on the aniline (B41778) ring can significantly influence the properties of the resulting polymer.

The synthetic route to conductive polymers often involves the chemical or electrochemical oxidation of aniline monomers. nih.gov The substituents on the aromatic ring can affect the polymerization process and the final properties of the polymer, such as its conductivity, thermal stability, and solubility. For instance, the fluorine atom can enhance the polymer's thermal stability and environmental resistance due to the high strength of the carbon-fluorine bond. The bromo and iodo groups, on the other hand, can serve as reactive sites for further post-polymerization modifications, such as cross-linking or the introduction of other functional groups, allowing for the tailoring of the polymer's properties for specific applications like corrosion-resistant coatings or advanced composites.

The following table outlines the potential roles of each substituent in this compound in the context of polymer synthesis:

| Substituent | Potential Role in Polymer Synthesis and Properties |

| Aniline Backbone | Forms the conductive polymer chain through oxidative polymerization. |

| Fluorine | Can enhance thermal stability, chemical resistance, and hydrophobicity of the polymer. |

| Bromine | Provides a reactive site for cross-coupling reactions, enabling cross-linking or grafting of other molecules. |

| Iodine | Offers another reactive site, often with different reactivity compared to bromine, for sequential modifications. |

Functionalization of Nanomaterials

The unique electronic and structural properties of nanomaterials like graphene oxide and carbon nanotubes can be further enhanced through chemical functionalization. This compound can be utilized for this purpose, primarily through the reactivity of its aniline group.

Graphene oxide (GO) possesses a range of oxygen-containing functional groups on its surface, which can serve as anchor points for covalent functionalization. researchgate.netsigmaaldrich.com However, a more direct approach for attaching aniline derivatives to the graphene basal plane is through diazonium chemistry. nih.govresearchgate.netbeilstein-journals.org The aniline group of this compound can be converted into a highly reactive diazonium salt, which can then readily form a covalent bond with the sp²-hybridized carbon atoms of graphene. nih.govchemrxiv.orgarxiv.org

This functionalization process can alter the electronic properties of graphene, opening up a bandgap and transforming it into a semiconductor. sigmaaldrich.com The presence of the bromo, fluoro, and iodo substituents on the attached phenyl ring can further modulate these properties. For example, the electron-withdrawing nature of the halogen atoms can influence the charge carrier concentration in the graphene sheet. Moreover, these halogens can act as specific binding sites for other molecules or nanoparticles, leading to the development of hybrid materials with tailored functionalities for applications in sensors, catalysis, and electronics.

Similar to graphene oxide, carbon nanotubes (CNTs) can be functionalized to improve their dispersibility and introduce new properties. beilstein-journals.orgresearchgate.net The covalent functionalization of CNTs with this compound can also be achieved via diazonium chemistry, where the aniline moiety reacts to form a covalent bond with the CNT sidewall. up.pt This process disrupts the pristine sp² structure of the nanotube, creating defects that can be beneficial for certain applications.

This "defect engineering" can be used to tune the electronic and optical properties of CNTs. The attached functional groups can also serve as nucleation sites for the growth of other materials on the CNT surface. Non-covalent functionalization is another possibility, where the aromatic ring of the aniline derivative interacts with the CNT surface through π-π stacking. beilstein-journals.orgnih.gov In this case, the electronic structure of the CNT is largely preserved. The choice between covalent and non-covalent functionalization depends on the desired application.

The following table summarizes the potential effects of functionalizing carbon nanotubes with this compound:

| Functionalization Type | Description | Potential Effects on CNT Properties |

| Covalent | Formation of a chemical bond between the aniline derivative and the CNT sidewall, often via diazonium chemistry. | Introduces sp³ defects, alters electronic band structure, can improve dispersibility in certain solvents. |

| Non-covalent | Adsorption of the molecule onto the CNT surface through van der Waals forces or π-π stacking. | Preserves the intrinsic electronic properties of the CNT, can improve dispersibility without altering the fundamental structure. |

Perovskite Film Passivation for Enhanced Photovoltaic Device Performance

Passivation of these defects is a critical step in improving the performance of perovskite solar cells. Aniline derivatives, like 2-Fluoro-4-iodoaniline (B146158), can act as effective passivating agents. The lone pair of electrons on the nitrogen atom of the aniline group can coordinate with undercoordinated lead ions (Pb²⁺) at the perovskite surface, which are a major source of defects. This interaction can neutralize the charge traps and reduce non-radiative recombination.